molecular formula C8H9BrFNO B13643794 (2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL

(2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL

Katalognummer: B13643794
Molekulargewicht: 234.07 g/mol
InChI-Schlüssel: HRUSBMMNOMBWAV-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a bromine and fluorine-substituted phenyl ring. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-3-fluoroacetophenone.

    Reduction: The carbonyl group of 4-bromo-3-fluoroacetophenone is reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or amines under suitable conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and advanced purification techniques are employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde

    Reduction: Formation of dehalogenated products

    Substitution: Formation of substituted derivatives with various functional groups

Wissenschaftliche Forschungsanwendungen

(2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-2-(4-Bromo-3-fluorophenyl)-2-(methylamino)ethan-1-OL: Similar structure with a methylamino group instead of an amino group.

    4-Bromo-3-fluoroacetophenone: Precursor in the synthesis of (2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL.

    2-(4-Bromo-3-fluorophenyl)ethan-1-ol: Intermediate in the synthesis process.

Uniqueness

This compound is unique due to its chiral nature and the presence of both bromine and fluorine substituents on the phenyl ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.

Eigenschaften

Molekularformel

C8H9BrFNO

Molekulargewicht

234.07 g/mol

IUPAC-Name

(2R)-2-amino-2-(4-bromo-3-fluorophenyl)ethanol

InChI

InChI=1S/C8H9BrFNO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI-Schlüssel

HRUSBMMNOMBWAV-QMMMGPOBSA-N

Isomerische SMILES

C1=CC(=C(C=C1[C@H](CO)N)F)Br

Kanonische SMILES

C1=CC(=C(C=C1C(CO)N)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.